molecular formula C17H18N2O5 B2444213 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034440-38-3

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2444213
CAS No.: 2034440-38-3
M. Wt: 330.34
InChI Key: HOBOMJCAVKJNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a pyrrolidinyl acetamide structure

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(23,13-8-11-4-2-3-5-12(11)24-13)10-18-14(20)9-19-15(21)6-7-16(19)22/h2-5,8,23H,6-7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBOMJCAVKJNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes. The hydroxypropyl group is introduced via a nucleophilic substitution reaction, and the pyrrolidinyl acetamide is formed through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the pyrrolidinyl acetamide structure can facilitate binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol: Similar benzofuran structure but with a different functional group.

    5-phenyl-1-benzofuran-2-yl derivatives: Variations in the substitution pattern on the benzofuran ring.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O6C_{21}H_{20}N_{2}O_{6}, with a molecular weight of 396.4 g/mol. It features a benzofuran moiety, a hydroxypropyl group, and a dioxopyrrolidine structure. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC21H20N2O6
Molecular Weight396.4 g/mol
CAS Number2034546-61-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions under basic conditions to form the benzofuran ring and subsequent modifications to introduce the hydroxypropyl and dioxopyrrolidine groups.

Antitumor Activity

Research indicates that compounds containing benzofuran structures exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 : 15 µM
    • Mechanism : Induction of apoptosis through mitochondrial pathways.

Antibacterial Properties

The compound has also demonstrated antibacterial activity against common pathogens. Studies have reported the following minimum inhibitory concentrations (MIC):

BacteriaMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli64
Candida albicans64

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has been shown to enhance glutamate uptake in glial cells, potentially providing protective effects against excitotoxicity associated with conditions like Alzheimer's disease.

Case Studies

  • Antitumor Efficacy in Animal Models
    • A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Antibacterial Activity Assessment
    • Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, showing effective inhibition at concentrations as low as 128 µg/mL.

Q & A

Q. What are the standard synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step coupling reactions. Key steps include:

  • Amide bond formation between the benzofuran-hydroxypropyl moiety and the dioxopyrrolidinyl acetamide group under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Temperature control (e.g., 0–5°C during coupling to minimize side reactions) and catalyst selection (e.g., carbodiimide-based coupling agents like EDC·HCl) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or preparative HPLC to isolate the product from by-products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR confirm connectivity and stereochemistry, with key peaks for the benzofuran (δ 6.5–7.8 ppm) and pyrrolidinedione (δ 2.5–3.5 ppm) moieties .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorogenic substrates .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Microbial susceptibility testing : MIC assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities and inform SAR studies?

Single-crystal X-ray diffraction reveals:

  • Conformational flexibility : Variations in dihedral angles (e.g., 44.5°–77.5° between aromatic rings) that impact binding pocket compatibility .
  • Hydrogen-bonding networks : N–H⋯O interactions stabilize dimers (R₂²(10) motifs), influencing solubility and crystallization .
  • Steric effects : Rotational barriers of the amide group affect bioactivity; computational modeling (DFT) optimizes substituent placement .

Q. How do researchers address contradictory results in pharmacological assays?

  • Source identification : Trace impurities (e.g., unreacted starting materials) via LC-MS and re-purify .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to validate specificity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • LogP modulation : Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity (calculated LogP >3 may hinder absorption) .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and stabilize via fluorination .
  • Prodrug design : Mask hydroxyl groups with acetyl or PEG-linked moieties to enhance bioavailability .

Q. How is computational chemistry applied to predict binding modes and toxicity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or EGFR) .
  • ADMET prediction : Tools like SwissADME estimate permeability (Caco-2), cytochrome P450 inhibition, and hERG channel liability .
  • MD simulations : GROMACS assesses conformational stability in lipid bilayers or aqueous environments .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Bioavailability issues : Measure plasma concentrations via LC-MS/MS to confirm adequate exposure .
  • Species differences : Compare metabolic pathways in human vs. rodent liver microsomes .
  • Tissue penetration : Use radiolabeled analogs (³H/¹⁴C) to quantify distribution in target organs .

Q. What experimental approaches validate off-target effects observed in phenotypic screens?

  • Chemical proteomics : Immobilize the compound on beads and pull down interacting proteins from cell lysates .
  • CRISPR-Cas9 screening : Knock out suspected off-targets (e.g., kinases) and re-test activity .
  • Dose-response curves : Confirm selectivity by comparing IC₅₀ values across related targets .

Methodological Resources

  • Synthetic protocols : Optimized procedures from peer-reviewed journals (e.g., Acta Crystallographica, Journal of Medicinal Chemistry) .
  • Analytical standards : PubChem and Acta Crystallographica databases provide validated spectral and crystallographic data .
  • Biological assay kits : Commercially available kits (e.g., Promega Kinase-Glo®) ensure reproducibility in activity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.